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molecular formula C8H11NO5 B8399157 (1S*,2S*,4S*,5R*,6R*)-2-Amino-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic Acid

(1S*,2S*,4S*,5R*,6R*)-2-Amino-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic Acid

Cat. No. B8399157
M. Wt: 201.18 g/mol
InChI Key: XMDLTKGXRPVDSY-FJNNMDBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06160009

Procedure details

Particularly preferred compounds of formula I are (1S*,2S*,5R*,6R*)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid; (1S*,2S*,5R*,6R*)-2-amino-4-[anti]-hydroximinobicyclo[3.1.0]hexane-2,6-dicarboxylic acid; (1S*,2S*,5R*,6R*)-2-amino-4-[syn] -hydroximinobicyclo-[3.1.0]hexane-2,6-dicarboxylic acid; (1S*,2R*,4S*,5S*,6S*)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid; (1S*,2S-,5R*,6S*)-2-amino-4-Z-carboxymethylenebicyclo-[3.1.0]hexane-2,6-dicarboxylic acid and (1S*,2S*,5R*,6S*)-2-amino-4-methylenebicyclo[3.1.0]hexane-2,6-dicarboxylic acid. These compounds have been found to process especially high potency as metabotropic glutamate receptor modulators.
Name
(1S*,2S*,5R*,6R*)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(1S*,2S*,5R*,6R*)-2-amino-4-[anti]-hydroximinobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(1S*,2S*,5R*,6R*)-2-amino-4-[syn] -hydroximinobicyclo-[3.1.0]hexane-2,6-dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
(1S*,2S-,5R*,6S*)-2-amino-4-Z-carboxymethylenebicyclo-[3.1.0]hexane-2,6-dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
(1S*,2S*,5R*,6S*)-2-amino-4-methylenebicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
2-amino-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Identifiers

REACTION_CXSMILES
[NH2:1][C@@:2]1([C:12]([OH:14])=[O:13])[CH2:7][C:6](=[O:8])[C@@H:5]2[C@H:3]1[C@H:4]2[C:9]([OH:11])=[O:10].N[C@]1(C(O)=O)C[C@H](F)[C@H]2[C@@H]1[C@@H]2C(O)=O.N[C@@]1(C(O)=O)CC(=C)[C@@H]2[C@H]1[C@H]2C(O)=O.N[C@H](C([O-])=O)CCC([O-])=O>>[NH2:1][C:2]1([C:12]([OH:14])=[O:13])[CH2:7][CH:6]([OH:8])[CH:5]2[CH:3]1[CH:4]2[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
(1S*,2S*,5R*,6R*)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@]1([C@@H]2[C@H]([C@@H]2C(C1)=O)C(=O)O)C(=O)O
Step Two
Name
(1S*,2S*,5R*,6R*)-2-amino-4-[anti]-hydroximinobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
(1S*,2S*,5R*,6R*)-2-amino-4-[syn] -hydroximinobicyclo-[3.1.0]hexane-2,6-dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@]1([C@H]2[C@@H]([C@H]2[C@H](C1)F)C(=O)O)C(=O)O
Step Five
Name
(1S*,2S-,5R*,6S*)-2-amino-4-Z-carboxymethylenebicyclo-[3.1.0]hexane-2,6-dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
(1S*,2S*,5R*,6S*)-2-amino-4-methylenebicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@]1([C@@H]2[C@H]([C@@H]2C(C1)=C)C(=O)O)C(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCC(=O)[O-])C(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
2-amino-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Type
Smiles
NC1(C2C(C2C(C1)O)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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